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molecular formula C12H15N B8813068 (4-Isobutylphenyl)acetonitrile CAS No. 40784-95-0

(4-Isobutylphenyl)acetonitrile

Cat. No. B8813068
M. Wt: 173.25 g/mol
InChI Key: INYXZKUEDMCFSU-UHFFFAOYSA-N
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Patent
US04381313

Procedure details

527 g of 4-isobutylbenzyl chloride, 153 g of sodium cyanide and 720 ml of dimethylsulfoxide are agitated for 6 hours at 40° C. The mixture is cooled and then diluted with water. An oily layer separates and is extracted with ether. The ether solution is subjected to fractionation and yields 367 g of 4-isobutylphenyl acetonitrile.
Quantity
527 g
Type
reactant
Reaction Step One
Quantity
153 g
Type
reactant
Reaction Step One
Quantity
720 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[CH:12]=[CH:11][C:8]([CH2:9]Cl)=[CH:7][CH:6]=1)[CH:2]([CH3:4])[CH3:3].[C-:13]#[N:14].[Na+].CS(C)=O>O>[CH2:1]([C:5]1[CH:12]=[CH:11][C:8]([CH2:9][C:13]#[N:14])=[CH:7][CH:6]=1)[CH:2]([CH3:4])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
527 g
Type
reactant
Smiles
C(C(C)C)C1=CC=C(CCl)C=C1
Name
Quantity
153 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
720 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
EXTRACTION
Type
EXTRACTION
Details
An oily layer separates and is extracted with ether

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)C1=CC=C(C=C1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 367 g
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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